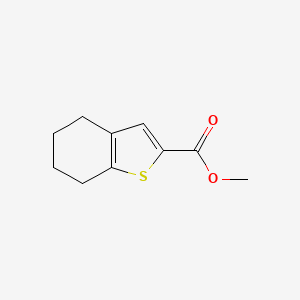

Methyl-4,5,6,7-Tetrahydro-1-benzothiophen-2-carboxylat

Übersicht

Beschreibung

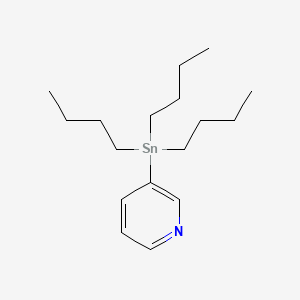

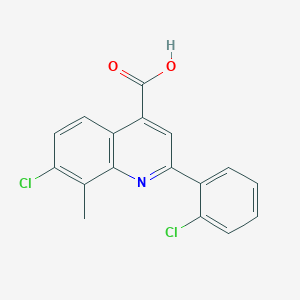

“Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate” is a chemical compound with the CAS Number: 110449-91-7 . It has a molecular weight of 196.27 . The compound is a liquid at room temperature .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, “Methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate” was synthesized from cyclohexanone, sulfur, and methyl cyanoacetate in a one-pot thiolation-heterocyclisation reaction .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12O2S/c1-12-10(11)8-4-2-3-7-5-6-13-9(7)8/h5-6,8H,2-4H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate” is a liquid at room temperature . It has a molecular weight of 196.27 .Wissenschaftliche Forschungsanwendungen

Ich habe nach wissenschaftlichen Forschungsanwendungen von „Methyl-4,5,6,7-Tetrahydro-1-benzothiophen-2-carboxylat“ gesucht, aber leider bieten die verfügbaren Informationen keine detaillierten Beschreibungen eindeutiger Anwendungen. Die Quellen bieten hauptsächlich chemische Eigenschaften und Lieferanteninformationen für experimentelle oder Forschungszwecke .

Safety and Hazards

Zukünftige Richtungen

Thiophene and its derivatives have attracted great interest in both industry and academia due to their wide range of therapeutic properties . Therefore, the synthesis and characterization of novel thiophene moieties, including “Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate”, is a topic of interest for medicinal chemists. The aim is to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Wirkmechanismus

Target of Action

The primary targets of Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles in biological systems .

Result of Action

The molecular and cellular effects of Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate . These factors can include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound exerts its effects.

Eigenschaften

IUPAC Name |

methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S/c1-12-10(11)9-6-7-4-2-3-5-8(7)13-9/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUHJJUOXRIIEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(S1)CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393545 | |

| Record name | Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91489-09-7 | |

| Record name | Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde](/img/structure/B1335901.png)

![Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate](/img/structure/B1335904.png)

![N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B1335923.png)

![5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335937.png)